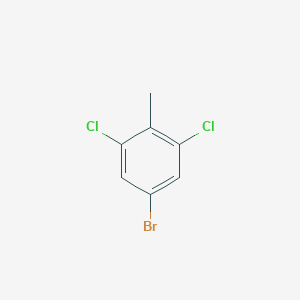

5-Bromo-1,3-dichloro-2-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,3-dichloro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXOYLCPBCBPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348862 | |

| Record name | 5-bromo-1,3-dichloro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204930-37-0 | |

| Record name | 5-Bromo-1,3-dichloro-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204930-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-1,3-dichloro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-1,3-dichloro-2-methylbenzene from 1,3-Dichlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-1,3-dichloro-2-methylbenzene, a valuable halogenated aromatic intermediate in the development of pharmaceuticals and other complex organic molecules. The synthesis involves the electrophilic aromatic substitution (bromination) of 1,3-dichloro-2-methylbenzene. This document details the underlying chemical principles, a comprehensive experimental protocol, and relevant quantitative data.

Synthesis Overview

The synthesis of this compound is achieved through the direct bromination of 1,3-dichloro-2-methylbenzene. This reaction is a classic example of electrophilic aromatic substitution, where a bromine atom is introduced onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring: two chloro groups and one methyl group.

The methyl group (-CH₃) is an activating group and an ortho, para-director. The chloro groups (-Cl) are deactivating groups but are also ortho, para-directors. In the case of 1,3-dichloro-2-methylbenzene, the directing effects of the substituents align to predominantly favor the substitution at the C5 position, which is para to the activating methyl group and ortho to the chloro group at C1.

Reaction Scheme:

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Starting Material: 1,3-Dichloro-2-methylbenzene | Product: this compound |

| Molecular Formula | C₇H₆Cl₂ | C₇H₅BrCl₂ |

| Molecular Weight | 161.03 g/mol | 239.92 g/mol [1] |

| Appearance | Colorless liquid | White to yellow solid |

| Boiling Point | ~208 °C | Not available |

| Melting Point | Not applicable | Not available |

| Purity (Typical) | ≥98% | ≥98% |

| Typical Yield | Not applicable | High |

Experimental Protocol

This section outlines a detailed methodology for the laboratory-scale synthesis of this compound from 1,3-dichloro-2-methylbenzene.

Materials and Reagents:

-

1,3-Dichloro-2-methylbenzene

-

Bromine (Br₂)

-

Iron powder (Fe) or anhydrous Iron(III) bromide (FeBr₃)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent

-

10% Sodium hydroxide (NaOH) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Apparatus for vacuum distillation or recrystallization

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, place 1,3-dichloro-2-methylbenzene and a catalytic amount of iron powder. The reaction should be conducted under a fume hood.

-

Addition of Bromine: Slowly add bromine, dissolved in an equal volume of carbon tetrachloride, to the stirred reaction mixture at room temperature. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen bromide (HBr) gas. The HBr gas can be neutralized by passing it through a trap containing a sodium hydroxide solution.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for several hours or until the bromine color disappears. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Quench the reaction by carefully pouring the mixture into a beaker containing ice water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid and unreacted bromine), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product, a solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by vacuum distillation.

-

Mandatory Visualizations

Reaction Mechanism Pathway

The following diagram illustrates the electrophilic aromatic substitution mechanism for the bromination of 1,3-dichloro-2-methylbenzene.

Caption: Mechanism of electrophilic bromination.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis.

References

A Technical Guide to the Regioselective Bromination of 1,3-Dichloro-2-Methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the regioselective bromination of 1,3-dichloro-2-methylbenzene (also known as 2,6-dichlorotoluene). The document elucidates the theoretical principles governing the regioselectivity of electrophilic aromatic substitution on this substrate, detailing the directing effects of the chloro and methyl substituents. While specific experimental data for the aromatic bromination of this exact molecule is not extensively available in the provided search results, this guide outlines a standard experimental protocol based on established methodologies for electrophilic aromatic halogenation. Furthermore, for completeness, this guide presents detailed experimental conditions and quantitative data for the alternative pathway of benzylic bromination, a radical substitution reaction that occurs under different conditions.

Introduction to Regioselective Bromination

The bromination of substituted benzene rings is a cornerstone of organic synthesis, providing critical intermediates for the development of pharmaceuticals, agrochemicals, and functional materials. The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism, where an electrophile (in this case, an electrophilic bromine species) replaces a hydrogen atom on the aromatic ring.[1][2] The position of this substitution, or regioselectivity, is dictated by the electronic properties of the substituents already present on the benzene ring.

1,3-dichloro-2-methylbenzene presents an interesting case for studying regioselectivity due to the presence of both activating (methyl) and deactivating (chloro) groups. Understanding their interplay is crucial for predicting and controlling the reaction outcome.

Directing Effects of Substituents

-

Methyl Group (-CH₃): The methyl group is an electron-donating group (activating) due to hyperconjugation and weak inductive effects. It directs incoming electrophiles to the ortho and para positions, stabilizing the carbocation intermediate (arenium ion) formed during the reaction.[3][4]

-

Chloro Groups (-Cl): Halogens are a unique class of substituents. They are electron-withdrawing via the inductive effect (deactivating), making the ring less reactive than benzene. However, they possess lone pairs of electrons that can be donated via resonance, which directs incoming electrophiles to the ortho and para positions.[4][5]

Predicted Regioselectivity for Electrophilic Aromatic Bromination

In 1,3-dichloro-2-methylbenzene, the substituents are positioned as follows: -Cl at C1 and C3, and -CH₃ at C2. The available positions for substitution are C4, C5, and C6.

-

Effect of the Methyl Group (Activating): The activating -CH₃ group at C2 directs ortho and para. The ortho positions (C1, C3) are blocked. The para position is C5. Therefore, the methyl group strongly directs the incoming bromine to the C5 position .

-

Effect of the Chloro Groups (Deactivating):

-

The -Cl at C1 directs ortho (C6) and para (C4).

-

The -Cl at C3 directs ortho (C4) and para (C6).

-

Therefore, both chloro groups direct the incoming bromine to the C4 and C6 positions .

-

Conclusion on Regioselectivity: The reaction regioselectivity is determined by the competition between the directing effects of the activating methyl group and the deactivating chloro groups. In general, activating groups have a more pronounced directing effect than deactivating groups. Consequently, the major product of the electrophilic aromatic bromination of 1,3-dichloro-2-methylbenzene is predicted to be 5-bromo-1,3-dichloro-2-methylbenzene (also known as 4-bromo-2,6-dichlorotoluene).[6] Substitution at the C4/C6 positions, directed by the chloro groups, would result in the formation of 4-bromo-1,3-dichloro-2-methylbenzene as a potential minor isomer.

Figure 1. Predicted pathways for the electrophilic aromatic bromination of 1,3-dichloro-2-methylbenzene.

Experimental Protocols

Protocol for Electrophilic Aromatic Bromination (General Procedure)

While a specific protocol for 1,3-dichloro-2-methylbenzene was not found in the search results, the following general procedure for the bromination of activated aromatic rings using a Lewis acid catalyst is applicable.[4][5]

Materials:

-

1,3-dichloro-2-methylbenzene

-

Anhydrous iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃)

-

Liquid bromine (Br₂)

-

Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride, or 1,2-dichloroethane)

-

Sodium bisulfite solution (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize HBr gas), dissolve 1,3-dichloro-2-methylbenzene in the chosen anhydrous solvent.

-

Add the Lewis acid catalyst (e.g., FeBr₃) to the solution. The mixture should be protected from atmospheric moisture.

-

Cool the reaction mixture in an ice bath.

-

Slowly add liquid bromine, dissolved in a small amount of the solvent, to the mixture via the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC or GC).

-

Quench the reaction by carefully adding it to an ice-cold aqueous solution of sodium bisulfite to destroy any excess bromine.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to isolate the desired isomer(s).

Protocol for Benzylic Bromination (Radical Substitution)

An alternative reaction is the bromination of the methyl group (benzylic position), which proceeds via a free-radical mechanism under light irradiation.[7][8] This is a distinct pathway from the desired electrophilic aromatic substitution.

Reaction Conditions for Photocatalytic Oxidative Benzylic Bromination: A green and safe process for synthesizing 2,6-dichlorobenzyl bromide has been developed using a microchannel reactor.[7][9] This method utilizes H₂O₂ as an oxidant and HBr as the bromine source under light irradiation.[7][8]

| Parameter | Optimal Value | Reference |

| Light Source | 87 W Blue Light | [8][10] |

| Molar Ratios (HBr:H₂O₂:Substrate) | 1.5 : 1.5 : 1 | [8][9] |

| Substrate Concentration | 21.0 wt% in 1,2-dichloroethane | [9] |

| HBr Concentration | 16.3 wt% aqueous solution | [9] |

| H₂O₂ Concentration | 7.7 wt% aqueous solution | [9] |

| Residence Time | 5.88 min | [8][9] |

| Reaction Pressure | 0.8 MPa | [8][9] |

| Reaction Temperature | 70 °C | [8][9] |

Quantitative Data: Under these optimized conditions, the reaction achieved a high conversion rate and yield.

| Metric | Value | Reference |

| Substrate (DCT) Conversion | 98.1% | [8][9] |

| Product (DCBB) Selectivity | 93.2% | [9] |

| Product (DCBB) Yield | 91.4% | [8][9] |

(DCT: 2,6-Dichlorotoluene; DCBB: 2,6-Dichlorobenzyl bromide)

References

- 1. byjus.com [byjus.com]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. community.wvu.edu [community.wvu.edu]

- 5. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 6. This compound | C7H5BrCl2 | CID 641155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism for the Formation of 5-Bromo-1,3-dichloro-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) mechanism leading to the synthesis of 5-Bromo-1,3-dichloro-2-methylbenzene. This halogenated aromatic compound serves as a crucial building block in the development of various pharmaceutical and agrochemical agents. A thorough understanding of its formation mechanism is paramount for optimizing reaction conditions and maximizing yields of desired products.

Introduction to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. The high electron density of the aromatic π-system makes it susceptible to attack by electron-deficient species. The general mechanism proceeds through a two-step process:

-

Attack of the electrophile: The aromatic ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step of the reaction.

-

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

For the bromination of aromatic compounds, a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), is generally required to polarize the bromine molecule, thereby generating a more potent electrophile.

The Synthesis of this compound: A Mechanistic Perspective

The formation of this compound involves the bromination of 1,3-dichloro-2-methylbenzene. The regioselectivity of this reaction is dictated by the directing effects of the substituents already present on the benzene ring: two chlorine atoms and one methyl group.

Directing Effects of Substituents

The position of the incoming electrophile (bromine) is determined by the electronic properties of the existing substituents.

-

Methyl Group (-CH₃): The methyl group is an electron-donating group through induction and hyperconjugation. This increases the electron density of the aromatic ring, making it more reactive towards electrophiles than benzene itself. It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself.

-

Chloro Groups (-Cl): Chlorine atoms are electronegative and withdraw electron density from the ring via the inductive effect, thus deactivating the ring towards electrophilic attack. However, they possess lone pairs of electrons that can be donated to the ring through resonance, which stabilizes the arenium ion intermediate when the attack occurs at the ortho and para positions. Consequently, chloro groups are also ortho, para-directors, despite being deactivators.

In the case of 1,3-dichloro-2-methylbenzene, the directing effects of the substituents are as follows:

-

The methyl group at C2 directs towards C4 and C6.

-

The chloro group at C1 directs towards C2, C4, and C6.

-

The chloro group at C3 directs towards C2, C4, and C6.

All three substituents direct the incoming electrophile to the C4 and C6 positions. Due to the symmetry of the molecule, these two positions are equivalent. Therefore, the bromination of 1,3-dichloro-2-methylbenzene is expected to yield predominantly the 5-bromo product (which corresponds to substitution at the C4/C6 position).

Step-by-Step Mechanism

The electrophilic aromatic substitution mechanism for the formation of this compound is a multi-step process.

Step 1: Generation of the Electrophile

The reaction is initiated by the activation of molecular bromine with a Lewis acid catalyst, typically ferric bromide (FeBr₃). The Lewis acid polarizes the Br-Br bond, creating a highly electrophilic bromine species.

Technical Guide: Spectroscopic and Physicochemical Properties of 5-Bromo-1,3-dichloro-2-methylbenzene (CAS Number: 204930-37-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of the spectroscopic and physicochemical properties of the chemical compound identified by CAS number 204930-37-0. The systematic IUPAC name for this compound is 5-Bromo-1,3-dichloro-2-methylbenzene.[1] This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, characterization, and drug development by consolidating available data and providing general experimental methodologies.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic hydrocarbon.[2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 204930-37-0 | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₅BrCl₂ | [1][2] |

| Molecular Weight | 239.92 g/mol | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1Cl)Br)Cl | [1] |

| InChI Key | LEXOYLCPBCBPJT-UHFFFAOYSA-N | [1] |

| Physical Form | White to Yellow Solid |

Spectroscopic Data

Due to the limited availability of experimentally derived public data for this specific compound, this section presents predicted spectroscopic data based on its chemical structure, alongside a publicly available FT-IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy, where the chemical environment of each nucleus influences its resonance frequency.[4][5]

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.6 | Singlet | 2H | Aromatic Protons (H-4, H-6) |

| ~ 2.4 - 2.6 | Singlet | 3H | Methyl Protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 - 142 | C2 (C-CH₃) |

| ~ 133 - 137 | C1, C3 (C-Cl) |

| ~ 130 - 134 | C4, C6 (C-H) |

| ~ 120 - 124 | C5 (C-Br) |

| ~ 20 - 24 | -CH₃ |

Infrared (IR) Spectroscopy

An FT-IR spectrum for this compound is publicly available on SpectraBase.[6] The table below summarizes the expected characteristic absorption bands based on the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2975 - 2850 | C-H Stretch | Methyl (-CH₃) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1450 - 1370 | C-H Bend | Methyl (-CH₃) |

| 1100 - 1000 | C-Cl Stretch | Aryl Chloride |

| 1000 - 650 | C-Br Stretch | Aryl Bromide |

| 900 - 675 | C-H Bend (out-of-plane) | Aromatic |

Mass Spectrometry (MS) (Predicted)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of bromine and chlorine isotopes, leading to characteristic isotopic clusters for the molecular ion and fragment ions. The primary fragmentation would likely involve the loss of a methyl group or halogen atoms.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Comments |

| 238, 240, 242 | [C₇H₅BrCl₂]⁺ | Molecular ion peak cluster, showing isotopic pattern for Br and Cl. |

| 223, 225, 227 | [C₆H₂BrCl₂]⁺ | Loss of a methyl radical (•CH₃). |

| 159, 161 | [C₇H₅Cl₂]⁺ | Loss of a bromine radical (•Br). |

| 203, 205 | [C₇H₅BrCl]⁺ | Loss of a chlorine radical (•Cl). |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in substituted toluenes. |

Experimental Protocols

While specific experimental protocols for CAS 204930-37-0 are not publicly available, the following are general methodologies for obtaining spectroscopic data for solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

-

Sample Preparation: Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[7] The solution should be homogenous and free of solid particles.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.[7]

-

Instrumentation: The analysis is performed on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition:

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve optimal field homogeneity.[7]

-

¹H NMR: A standard one-pulse experiment is typically used. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.[4]

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film):

-

Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a volatile organic solvent (e.g., methylene chloride or acetone).[8]

-

Film Deposition: Apply a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[8]

-

Instrumentation: The analysis is performed using an FT-IR spectrometer.

-

Data Acquisition:

-

Background Scan: A background spectrum of the clean, empty sample compartment is recorded.

-

Sample Scan: The salt plate with the sample film is placed in the spectrometer, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum.

-

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of the compound and confirm its molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane or ethyl acetate).

-

Instrumentation: The analysis is performed on a GC-MS system, which consists of a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography:

-

Injection: A small volume of the sample solution is injected into the heated inlet of the gas chromatograph, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase.

-

-

Mass Spectrometry:

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized (typically by electron impact).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: The detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Biological Activity Context

There is no specific information available in the public domain regarding the biological activity or signaling pathways of this compound. However, research on related substituted toluenes and other monoaromatic compounds has shown a range of biological activities, including antimicrobial and enzyme inhibitory effects.[9][10] For instance, some lichen-derived monoaromatic compounds have demonstrated alpha-glucosidase inhibition and antibacterial properties.[10] The biological effects of halogenated aromatic compounds can be diverse and are highly dependent on the specific substitution pattern. Further research would be necessary to elucidate any potential biological activity of this particular compound.

Workflow and Visualization

As no specific signaling pathways for this compound have been identified, a general workflow for its characterization is presented below.

Caption: Workflow for the synthesis, characterization, and potential biological screening of the compound.

References

- 1. This compound | C7H5BrCl2 | CID 641155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. 204930-37-0|this compound|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological Activities of Lichen-Derived Monoaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Bromo-1,3-dichloro-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-1,3-dichloro-2-methylbenzene, a halogenated aromatic compound with applications in organic synthesis and as a building block for novel chemical entities. This document outlines a feasible synthetic pathway, presents detailed experimental protocols, and includes quantitative data for the materials involved.

Proposed Synthetic Pathway

The synthesis of this compound is most effectively achieved through the direct electrophilic aromatic bromination of the commercially available starting material, 1,3-dichloro-2-methylbenzene (also known as 2,6-dichlorotoluene). The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.

The methyl group (-CH₃) is an activating group and an ortho, para-director. The two chloro groups (-Cl) are deactivating groups but are also ortho, para-directors. In this case, the activating effect of the methyl group is the dominant influence, directing the incoming electrophile (Br⁺) to the positions ortho and para to it. The para position (C5) is sterically unhindered and electronically favored, leading to the formation of the desired product, this compound, as the major isomer.

The reaction is typically catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃), which polarizes the bromine molecule, generating a potent electrophile.

Quantitative Data Summary

For ease of comparison and experimental planning, the following table summarizes the key quantitative data for the reactants and the final product.

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| 1,3-dichloro-2-methylbenzene | 1,3-dichloro-2-methylbenzene | 118-69-4 | C₇H₆Cl₂ | 161.03 | 196-203 | 2 | 1.254 |

| Bromine | Bromine | 7726-95-6 | Br₂ | 159.81 | 58.8 | -7.2 | 3.102 |

| Iron(III) Bromide | Iron(III) Bromide | 10031-26-2 | FeBr₃ | 295.56 | 600 (subl.) | 200 (dec.) | 4.63 |

| This compound | This compound | 204930-37-0 | C₇H₅BrCl₂ | 239.92 | N/A | N/A | N/A |

Detailed Experimental Protocol

This protocol is based on established methods for the Lewis acid-catalyzed bromination of substituted aromatic compounds.

3.1. Materials and Reagents:

-

1,3-dichloro-2-methylbenzene (≥98% purity)

-

Liquid Bromine (≥99.5% purity)

-

Anhydrous Iron(III) Bromide (FeBr₃) (≥98% purity)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

10% Sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

3.2. Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas outlet connected to a trap (e.g., containing NaOH solution to neutralize HBr gas)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Reaction Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using drying tubes.

-

Charging Reactants: To the flask, add 1,3-dichloro-2-methylbenzene (1 equivalent) and anhydrous dichloromethane. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Catalyst Addition: Carefully add anhydrous iron(III) bromide (0.05 equivalents) to the stirred solution. The mixture may darken in color.

-

Bromine Addition: Cool the flask in an ice-water bath. Charge the dropping funnel with a solution of liquid bromine (1.05 equivalents) dissolved in a small amount of anhydrous dichloromethane. Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature between 0-5 °C. Hydrogen bromide (HBr) gas will evolve during the addition; ensure it is properly vented to a trap.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.

-

Work-up:

-

Carefully quench the reaction by slowly pouring the mixture into an ice-cold 10% sodium thiosulfate solution to destroy any unreacted bromine.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

-

3.4. Safety Precautions:

-

This experiment should be performed in a well-ventilated fume hood.

-

Bromine is highly corrosive, toxic, and volatile. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

The reaction evolves hydrogen bromide gas, which is corrosive and toxic. Ensure an efficient gas trap is in place.

-

The reaction quench can be exothermic. Perform the quench slowly and with cooling.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthetic workflow for this compound.

A Technical Guide to the Theoretical Yield Calculation for the Synthesis of 5-Bromo-1,3-dichloro-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for calculating the theoretical yield of 5-Bromo-1,3-dichloro-2-methylbenzene. The synthesis of this polysubstituted aromatic compound is of interest in medicinal chemistry and materials science, making a thorough understanding of its synthetic efficiency crucial. This document outlines the presumed synthetic pathway, provides a detailed methodology for the theoretical yield calculation, and presents the relevant quantitative data in a structured format.

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

The synthesis of this compound is most plausibly achieved through the electrophilic aromatic substitution of 1,3-dichloro-2-methylbenzene. In this reaction, molecular bromine (Br₂) is used as the brominating agent, typically in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The catalyst polarizes the bromine molecule, generating a strong electrophile (Br⁺) that then attacks the electron-rich aromatic ring.

The balanced chemical equation for this proposed synthesis is as follows:

C₇H₆Cl₂ + Br₂ → C₇H₅BrCl₂ + HBr

(1,3-dichloro-2-methylbenzene + Bromine → this compound + Hydrogen Bromide)

Quantitative Data for Theoretical Yield Calculation

For an accurate theoretical yield calculation, the molar masses of the reactants and the product are essential. The following table summarizes this information.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Role in Reaction |

| 1,3-dichloro-2-methylbenzene | C₇H₆Cl₂ | 161.03 | Starting Material |

| Bromine | Br₂ | 159.81 | Reagent |

| This compound | C₇H₅BrCl₂ | 239.92[1] | Product |

Experimental Protocol for Electrophilic Bromination (Illustrative)

While a specific, validated protocol for the synthesis of this compound is not widely published, the following general procedure for electrophilic bromination of an aromatic compound can be adapted.

Materials:

-

1,3-dichloro-2-methylbenzene

-

Molecular Bromine (Br₂)

-

Anhydrous Iron(III) Bromide (FeBr₃) or Iron filings

-

An inert solvent (e.g., dichloromethane or carbon tetrachloride)

-

Aqueous sodium bisulfite solution

-

Aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas trap (to neutralize the evolved HBr gas), dissolve a known mass of 1,3-dichloro-2-methylbenzene in the inert solvent.

-

Add a catalytic amount of anhydrous iron(III) bromide.

-

Cool the mixture in an ice bath.

-

Slowly add a stoichiometric equivalent of bromine, dissolved in a small amount of the solvent, from the dropping funnel. The temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by an appropriate technique such as TLC or GC).

-

Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by techniques such as recrystallization or column chromatography.

Step-by-Step Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. The calculation involves identifying the limiting reactant.

Step 1: Determine the moles of each reactant.

-

Moles of 1,3-dichloro-2-methylbenzene = (Mass of 1,3-dichloro-2-methylbenzene used (g)) / 161.03 g/mol

-

Moles of Bromine = (Mass of Bromine used (g)) / 159.81 g/mol

Step 2: Identify the limiting reactant.

Based on the 1:1 stoichiometry of the balanced equation, the reactant with the fewer number of moles is the limiting reactant.

Step 3: Calculate the theoretical moles of the product.

The moles of the product that can be theoretically formed are equal to the moles of the limiting reactant.

-

Theoretical moles of this compound = Moles of the limiting reactant

Step 4: Calculate the theoretical yield in grams.

-

Theoretical Yield (g) = (Theoretical moles of product) x (Molar mass of this compound)

-

Theoretical Yield (g) = (Theoretical moles of product) x 239.92 g/mol

The following diagram illustrates the logical workflow for this calculation.

Caption: Workflow for Theoretical Yield Calculation.

Signaling Pathways and Logical Relationships

The decision-making process in a synthetic procedure and subsequent yield calculation can be visualized as a logical flow. The following diagram illustrates the relationship between the experimental execution and the theoretical calculation.

Caption: Relationship between Experimental and Theoretical Workflows.

References

An In-depth Technical Guide to Key Intermediates in the Synthesis of Polysubstituted Methylbenzenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core strategies and key intermediates involved in the synthesis of polysubstituted methylbenzenes. These structures are pivotal in medicinal chemistry and materials science. This document details the primary synthetic routes, including Electrophilic Aromatic Substitution (EAS), Directed ortho-Metalation (DoM), and Diels-Alder reactions, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.

Electrophilic Aromatic Substitution (EAS): The Workhorse of Arene Functionalization

Electrophilic aromatic substitution is the most fundamental method for introducing substituents onto a benzene ring. The methyl group(s) already present on the ring act as ortho- and para-directing activators, influencing the regioselectivity of subsequent substitutions. Careful selection of reaction conditions and the order of substituent introduction are critical for achieving the desired polysubstituted pattern.[1][2]

Key Intermediates via Nitration

Nitration is a classic EAS reaction that introduces a nitro group (-NO2) onto the aromatic ring, which can then be a versatile intermediate for further transformations, such as reduction to an amino group.

This protocol describes the synthesis of a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene.

Materials:

-

o-Xylene

-

Nitric acid (70%)

-

Zeolite H-beta catalyst

-

Dichloromethane (solvent)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, a mixture of o-xylene and zeolite H-beta catalyst in dichloromethane is prepared.

-

The mixture is heated to 70°C with stirring.

-

Nitric acid (70%) is added dropwise to the reaction mixture.

-

The reaction is maintained at 70°C for a specified time, with progress monitored by TLC or GC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration.

-

The filtrate is washed with saturated sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product mixture of nitroxylenes.

-

Purification can be achieved by fractional distillation or column chromatography.

Quantitative Data for Nitration of Xylenes

| Substrate | Nitrating Agent | Catalyst | Temperature (°C) | Product(s) | Yield (%) | Regioselectivity (Product Ratio) | Reference |

| o-Xylene | 70% HNO₃ | H-beta | 70 | 3-Nitro-o-xylene & 4-Nitro-o-xylene | 28 (conversion) | 37:63 | [3] |

| m-Xylene | HNO₃/H₂SO₄ | - | - | 2-Nitro-m-xylene & 4-Nitro-m-xylene | - | 14:86 | [4] |

| p-Xylene | HNO₃ | Zeolite Beta | - | 2-Nitro-p-xylene | 96 (conversion) | >99 | [4] |

| o-Xylene | N₂O₅ in PEG-based ionic liquid | - | - | Mononitro-o-xylenes | - | 4-nitro favored | [5] |

Logical Workflow for Nitration and Subsequent Reduction

Caption: Workflow for the synthesis of p-toluidine from toluene.

Key Intermediates via Friedel-Crafts Reactions

Friedel-Crafts reactions, including alkylation and acylation, are powerful C-C bond-forming reactions. Acylation followed by reduction is a particularly useful strategy to avoid the polyalkylation and carbocation rearrangement issues often associated with direct alkylation.[6][7]

This protocol details the synthesis of 4-methylacetophenone.[8]

Materials:

-

Toluene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Methylene chloride (solvent)

-

Ice

-

Concentrated hydrochloric acid

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard glassware for addition and extraction

Procedure:

-

To a dry round-bottom flask containing anhydrous aluminum chloride suspended in methylene chloride, cool the mixture to 0°C in an ice bath.

-

Slowly add acetyl chloride to the cooled suspension over 10 minutes. The solution should become homogeneous and turn bright yellow.

-

A solution of toluene in methylene chloride is then added dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes.

-

Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 4-methylacetophenone.

-

The product can be further purified by distillation.

Quantitative Data for Friedel-Crafts Acylation of Toluene

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Major Product | Yield (%) | Reference |

| Acetyl chloride | AlCl₃ | Methylene chloride | 0 to RT | 4-Methylacetophenone | High (specifics vary) | [8] |

| Acetic anhydride | AlCl₃ | - | - | 4-Methylacetophenone | - | [2] |

Reaction Pathway: Friedel-Crafts Acylation and Clemmensen Reduction

Caption: Synthesis of 4-ethyltoluene via acylation and reduction.

Directed ortho-Metalation (DoM): A Regioselective Strategy

Directed ortho-metalation (DoM) provides a powerful method for the regioselective functionalization of aromatic rings ortho to a directing metalation group (DMG). This strategy overcomes the limitations of traditional EAS by allowing for the introduction of substituents at positions that are otherwise difficult to access.[9][10] For methylbenzenes, a pre-installed DMG is required.

Key Lithiated Intermediates

The core of the DoM strategy is the generation of a highly reactive ortho-lithiated intermediate, which can then be quenched with a variety of electrophiles.

This protocol outlines a general procedure for the DoM of a toluene derivative bearing a DMG, such as a tertiary amide.

Materials:

-

Substituted toluene with a DMG (e.g., N,N-diethyl-p-toluamide)

-

s-Butyllithium (s-BuLi)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., iodomethane)

-

Ammonium chloride solution (saturated)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a solution of the DMG-substituted toluene and TMEDA in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at -78°C, add s-butyllithium dropwise.

-

Stir the resulting solution at -78°C for 1 hour to ensure complete formation of the ortho-lithiated intermediate.

-

Add the electrophile (e.g., iodomethane) to the reaction mixture and continue stirring at -78°C for another hour.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data for Directed ortho-Metalation

| Substrate | Base/Additive | Electrophile | Product | Yield (%) | Reference |

| N-Aryl pyrazole | sBu₂Mg | 5-Bromopyrimidine | ortho-Pyrimidinyl derivative | 90 | [11] |

| Aryl oxazoline | sBu₂Mg | Cinnamyl bromide | ortho-Allylated derivative | 93 | [11] |

| N,N-Diethylbenzamide | s-BuLi/TMEDA | N₃Ts | 2-Azido-N,N-diethylbenzamide | 82 (after reduction) | [12] |

DoM Signaling Pathway

Caption: General pathway for Directed ortho-Metalation.

Cycloaddition Reactions: Building the Benzene Ring

Key Cycloadduct Intermediates

The initial [4+2] or [2+2+2] cycloaddition reaction generates a non-aromatic cyclic intermediate, which is the key precursor to the final polysubstituted methylbenzene.

This protocol illustrates the synthesis of a substituted dimethyl phthalate, which can be conceptually extended to methyl-substituted dienes or dienophiles.

Materials:

-

1-Ethoxy-1,3-butadiene (diene)

-

Dimethyl acetylenedicarboxylate (dienophile)

-

Xylene (solvent)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for aromatization

-

Standard glassware for reflux

Procedure:

-

In a round-bottom flask, dissolve the diene and dienophile in xylene.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After the cycloaddition is complete, cool the reaction mixture.

-

Add DDQ to the solution and continue to heat at reflux to effect aromatization.

-

Upon completion of the aromatization, cool the reaction mixture and purify by column chromatography to isolate the polysubstituted benzene derivative.

Quantitative Data for Cycloaddition-Aromatization

| Diene | Dienophile | Conditions | Aromatization | Product | Yield (%) | Reference |

| 1-Ethoxy-1,3-butadiene | Dimethyl acetylenedicarboxylate | Reflux in xylene | Elimination of EtOH | Dimethyl phthalate derivative | Moderate | [14] |

| Substituted Diene | N-Methylmaleimide | 80°C | DBU/DDQ | Naphtho[d]imidazol-2-one | Good | [15] |

| Alkynes (3 components) | Cp*RuCl(COD) | - | - | Polysubstituted benzene | Varies | [13] |

Diels-Alder and Aromatization Workflow

Caption: Synthesis of polysubstituted methylbenzenes via Diels-Alder reaction.

Functionalization of Methyl Groups: Benzylic Bromination

Once the desired substitution pattern on the aromatic ring is achieved, the methyl groups themselves can be functionalized, most commonly through benzylic bromination. The resulting benzylic bromides are versatile intermediates for a wide range of subsequent transformations.

Key Benzylic Bromide Intermediates

The free-radical halogenation at the benzylic position provides a key entry point for further synthetic manipulations.

Materials:

-

Durene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (solvent)

-

Standard glassware for reflux with light initiation

Procedure:

-

A mixture of durene, NBS, and a catalytic amount of benzoyl peroxide in carbon tetrachloride is heated to reflux.

-

The reaction is irradiated with a sunlamp or a tungsten lamp to initiate the radical chain reaction.

-

The reaction progress is monitored by the disappearance of the starting material (TLC or GC).

-

After completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with water and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude benzylic bromide.

-

The product can be purified by recrystallization or column chromatography.

Quantitative Data for Benzylic Bromination

| Substrate | Reagent | Initiator | Product | Yield (%) | Reference |

| o-Xylene | NBS | AIBN | α,α'-Dibromo-o-xylene | - | |

| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS | AIBN | (2-Bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester | 92 | [6] |

Benzylic Bromination and Subsequent Substitution Workflow

Caption: Functionalization of a polymethylbenzene via benzylic bromination.

References

- 1. TRIMETHYL 1,3,5-BENZENETRICARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. scribd.com [scribd.com]

- 9. Directed Ortho Metalation [organic-chemistry.org]

- 10. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Directed regioselective ortho , ortho ′-magnesiations of aromatics and heterocycles using s Bu 2 Mg in toluene - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01777B [pubs.rsc.org]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. Beyond Reppe: Building Substituted Benzenes via [2+2+2] Cycloadditions of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of substituted aromatic compounds by Diels–Alder reactions of alkoxycyclobutenes produced via photocycloadditions between vinyl ethers and 1,3-dione enol esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 5-Bromo-1,3-dichloro-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-dichloro-2-methylbenzene, also known as 4-Bromo-2,6-dichlorotoluene, is a halogenated aromatic compound with significant utility as a building block in organic synthesis. Its trifunctional nature, featuring bromo, chloro, and methyl substituents on a benzene ring, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. While a singular, seminal publication detailing its initial "discovery" is not readily apparent in the surveyed literature, its synthesis can be achieved through established and reliable chemical transformations. This guide provides a comprehensive overview of a plausible and efficient synthetic route to this compound, complete with detailed experimental protocols and relevant chemical data. The primary route discussed is the electrophilic aromatic bromination of 2,6-dichlorotoluene, a common and well-understood reaction in organic chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in subsequent synthetic steps.

| Property | Value |

| IUPAC Name | This compound |

| Synonym | 4-Bromo-2,6-dichlorotoluene |

| CAS Number | 204930-37-0 |

| Molecular Formula | C₇H₅BrCl₂ |

| Molecular Weight | 239.93 g/mol |

| Physical Form | White to Yellow Solid |

| Purity | ≥98% (typical) |

| Storage Temperature | Refrigerator |

Synthetic Pathway and Experimental Protocol

The most direct and logical synthetic route to this compound is the electrophilic bromination of 2,6-dichlorotoluene. The directing effects of the two chlorine atoms and the methyl group on the aromatic ring guide the incoming electrophile (Br⁺) to the desired position. The methyl group is an ortho-, para-director, while the chlorine atoms are ortho-, para-directing but deactivating. The position para to the methyl group is the most sterically accessible and electronically favorable for substitution.

Experimental Workflow for Electrophilic Bromination

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| 2,6-Dichlorotoluene | C₇H₆Cl₂ | 161.03 | ≥98% |

| Bromine | Br₂ | 159.81 | ≥99.5% |

| Anhydrous Iron(III) Chloride | FeCl₃ | 162.20 | ≥98% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ACS grade |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated aq. solution |

| Brine | - | - | Saturated aq. solution |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular |

| Silica Gel | SiO₂ | 60.08 | 60-120 mesh |

| Hexane | C₆H₁₄ | 86.18 | HPLC grade |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | HPLC grade |

Procedure:

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes), dissolve 2,6-dichlorotoluene (10.0 g, 62.1 mmol) in anhydrous dichloromethane (100 mL).

-

Catalyst Addition: To the stirred solution, add anhydrous iron(III) chloride (1.0 g, 6.2 mmol) in one portion.

-

Brominating Agent Addition: Cool the mixture to 0-5 °C using an ice bath. Prepare a solution of bromine (10.9 g, 68.3 mmol, 3.5 mL) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add the bromine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Upon completion of the reaction, carefully pour the reaction mixture into an ice-cold aqueous solution of sodium thiosulfate (10% w/v, 100 mL) to quench the excess bromine. Stir until the reddish-brown color of bromine disappears.

-

Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford pure this compound as a white to off-white solid.

Logical Relationship of the Synthesis

Conclusion

This technical guide outlines a robust and reproducible method for the synthesis of this compound via the electrophilic bromination of 2,6-dichlorotoluene. The provided experimental protocol is based on well-established chemical principles and offers a clear pathway for obtaining this valuable synthetic intermediate. The structured presentation of chemical data and the visual representation of the workflow are intended to aid researchers and scientists in the efficient and safe production of this compound for its various applications in drug development and other areas of chemical synthesis. While the specific historical "discovery" of this compound remains elusive, its synthesis is straightforward, underscoring its role as a readily accessible tool for the modern organic chemist.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-1,3-dichloro-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,3-dichloro-2-methylbenzene is a polyhalogenated aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. The presence of three halogen atoms with differential reactivity—one bromine and two chlorine atoms—makes it an attractive substrate for sequential, site-selective cross-coupling reactions. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry for C-C bond formation, is an ideal method for the functionalization of this substrate.

The steric hindrance provided by the two chlorine atoms ortho to the methyl group, as well as the electronic properties of the substituents, present unique challenges and opportunities. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions, allowing for selective coupling at the C5 position.[1] This chemoselectivity enables the synthesis of diaryl compounds while retaining the chlorine atoms for subsequent transformations.

These application notes provide a comprehensive guide to utilizing this compound in Suzuki-Miyaura coupling reactions, including recommended catalyst systems, reaction conditions, and detailed experimental protocols.

Data Presentation: Reaction Conditions for Analogous Sterically Hindered Substrates

While specific literature on the Suzuki-Miyaura coupling of this compound is not abundant, extensive research on structurally similar, sterically hindered, and polyhalogenated substrates provides a strong basis for protocol development. The following tables summarize effective conditions reported for these analogous systems, offering a starting point for optimization.

Table 1: Catalyst, Ligand, and Base Systems for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides

| Substrate Type | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

| Sterically Hindered Aryl Bromide | Pd₂(dba)₃ (5) | L1 (P-bidentate) (10) | K₂CO₃ (2) | THF | 70 | 84 | [2] |

| Sterically Hindered Aryl Bromide | Pd(OAc)₂ (0.05) | NHC | t-BuOK | Dioxane | Mild | >99 | [3] |

| 2,6-Dichloropyridine | Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ (2) | Dioxane/H₂O | 150 (µW) | Good-Exc. | [4] |

| 2,6-Dichloropyrimidine | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | ~88-96 | [4] |

| Polyhalopyridine | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | ~90-98 | [4] |

| 2,6-Dichloroquinoxaline | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (2) | THF | 90 | 97 | [5] |

Table 2: Influence of Boronic Acid Structure on Yield with Dihalo-heterocyclic Substrates

| Arylboronic Acid | Catalyst System | Product | Yield (%) | Reference |

| p-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-(4-methoxyphenyl)-2,6-dichloropyridopyrimidine | 83 | [4] |

| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Chloro-4-phenylpyrimidine | 71 | [4] |

| 2,4,6-Trimethylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-Chloro-6-(2,4,6-trimethylphenyl)quinoxaline | 96 | [5] |

| 2,6-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-Chloro-6-(2,6-dimethoxyphenyl)quinoxaline | 97 | [5] |

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[6]

Experimental Protocols

The following protocol is a general method for the selective Suzuki-Miyaura coupling at the C-Br bond of this compound. Optimization of catalyst, ligand, base, and temperature may be necessary depending on the specific boronic acid used.

Protocol 1: Standard Suzuki-Miyaura Coupling using Pd(PPh₃)₄

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

-

1,4-Dioxane (or Toluene/DMF)

-

Water

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 mmol, 239.9 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three to five times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).

-

Solvent Addition: Using a syringe, add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, e.g., 5 mL total). The solvent should be thoroughly degassed by bubbling with nitrogen or argon for at least 30 minutes prior to use.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 6-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-1,3-dichloro-2-methylbenzene product.

Protocol 2: Coupling with Sterically Demanding Partners using a Buchwald Ligand

For more challenging or sterically hindered boronic acids, a more active catalyst system is often required.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄) (3.0 equiv)

-

Toluene

-

Water

-

Nitrogen or Argon gas

Procedure:

-

Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) to an oven-dried Schlenk flask.

-

Reactant Addition: Remove the flask from the glovebox (if used) and add this compound (1.0 mmol, 239.9 mg), the arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol, 636.8 mg).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon (3x).

-

Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring, Work-up, and Purification: Follow steps 6-10 from Protocol 1.

Concluding Remarks

The selective functionalization of this compound via the Suzuki-Miyaura coupling offers a strategic entry point to a diverse range of polysubstituted aromatic compounds. The higher reactivity of the C-Br bond allows for a controlled, stepwise approach to molecular assembly. The protocols provided herein, based on successful methodologies for analogous sterically hindered substrates, serve as a robust starting point for researchers. Careful selection of the catalyst system and optimization of reaction parameters will be key to achieving high yields and purity for specific applications in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Heck Reaction of 5-Bromo-1,3-dichloro-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for conducting the Heck reaction using 5-Bromo-1,3-dichloro-2-methylbenzene. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene.[1] This reaction is a fundamental tool in modern organic synthesis for the construction of complex molecules.

The substrate, this compound, is an electron-deficient aryl bromide. Aryl halides with electron-withdrawing groups are known to be reactive in the Heck reaction, which can facilitate the crucial oxidative addition step in the catalytic cycle.[2]

Catalytic Cycle of the Heck Reaction

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are as follows:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of this compound.[1][3]

-

Alkene Coordination and Migratory Insertion: The alkene coordinates to the resulting Pd(II) complex, followed by insertion of the alkene into the aryl-palladium bond.[3][4]

-

β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the substituted alkene product and a palladium-hydride species.[4]

-

Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst.[5]

Experimental Workflow

The following diagram outlines the general workflow for the Heck reaction protocol described below.

Caption: Experimental workflow for the Heck reaction.

Detailed Experimental Protocol

This protocol is a starting point and may require optimization for specific alkene substrates.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Suggested Quantity (mmol) | Suggested Amount | Role |

| This compound | 239.92[6] | 1.0 | 240 mg | Aryl Halide |

| Alkene (e.g., Styrene) | 104.15 | 1.2 | 125 mg (137 µL) | Olefin Coupling Partner |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 (2 mol%) | 4.5 mg | Catalyst Precursor |

| Triphenylphosphine (PPh₃) | 262.29 | 0.04 (4 mol%) | 10.5 mg | Ligand |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg | Base |

| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | - | 5 mL | Solvent |

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).[2]

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[7][8]

-

-

Reagent Addition:

-

Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL) via syringe.[9]

-

Add the alkene (e.g., styrene, 1.2 mmol) via syringe.

-

-

Reaction Execution:

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding 50 mL of 1 M hydrochloric acid.[7]

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).[7][8]

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[7][8]

-

Purify the crude product by column chromatography on silica gel.[7]

-

Troubleshooting and Optimization

-

Low or No Conversion:

-

Formation of Byproducts:

-

Homocoupling of the aryl halide can be minimized by optimizing the reaction temperature and catalyst loading.[2]

-

Product isomerization can sometimes be observed; adjusting the reaction conditions may mitigate this.

-

Catalytic System Variations

While the Pd(OAc)₂/PPh₃ system is common, other catalytic systems can be employed for the Heck reaction of deactivated aryl halides:

| Catalyst System | Key Features |

| Palladacycles | Often highly active and stable, allowing for low catalyst loadings.[10] |

| N-Heterocyclic Carbene (NHC) Ligands | Known for their high thermal stability, making them suitable for reactions requiring high temperatures.[9] |

| Phosphine-Free Catalysts | Can simplify product purification and may be more cost-effective. Some protocols operate in aqueous media.[10] |

| SPO-Ligated Palladium Complexes | Imidazole-based secondary phosphine oxide ligands have been shown to be effective under mild conditions.[11][12] |

The choice of the catalytic system can significantly impact reaction efficiency, and screening different options may be necessary to achieve optimal results for the coupling of this compound with a specific alkene.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. byjus.com [byjus.com]

- 4. scispace.com [scispace.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. This compound | C7H5BrCl2 | CID 641155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heck Reaction [organic-chemistry.org]

- 11. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

Application Notes and Protocols for Ligand Selection in the Suzuki Coupling of Sterically Hindered 5-Bromo-1,3-dichloro-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. However, substrates bearing significant steric hindrance, such as 5-Bromo-1,3-dichloro-2-methylbenzene, present a considerable challenge to standard coupling protocols. The steric bulk surrounding the reaction center impedes the crucial oxidative addition and reductive elimination steps of the catalytic cycle, often leading to low yields and slow reaction rates. This document provides a comprehensive guide to ligand selection for the successful Suzuki coupling of this challenging substrate, offering detailed protocols, data-driven recommendations, and visual aids to streamline the optimization process.

Introduction: The Challenge of Sterically Hindered Substrates